1-benzyl-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
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Overview
Description
1-Benzyl-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with benzyl and difluoromethoxyphenyl groups
Preparation Methods
The synthesis of 1-benzyl-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
1-Benzyl-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted pyrazole derivatives.
Scientific Research Applications
1-Benzyl-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved in its action are still under investigation, but they may include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
1-Benzyl-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole can be compared to other similar compounds, such as:
1,3,5-Trisubstituted-1H-pyrazoles: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
3,5-Bis(trifluoromethyl)benzyl derivatives: These compounds have similar substituents but differ in their overall structure, affecting their reactivity and applications.
Properties
Molecular Formula |
C24H18F4N2O2 |
---|---|
Molecular Weight |
442.4 g/mol |
IUPAC Name |
1-benzyl-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole |
InChI |
InChI=1S/C24H18F4N2O2/c25-23(26)31-19-10-6-17(7-11-19)21-14-22(18-8-12-20(13-9-18)32-24(27)28)30(29-21)15-16-4-2-1-3-5-16/h1-14,23-24H,15H2 |
InChI Key |
RIJKAZSOCYEFSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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